Product packaging for 5-(4-Methylbenzyl)-2-furoic acid(Cat. No.:CAS No. 4664-45-3)

5-(4-Methylbenzyl)-2-furoic acid

Cat. No.: B1286091
CAS No.: 4664-45-3
M. Wt: 216.23 g/mol
InChI Key: ZKUZBZHMUKAZDY-UHFFFAOYSA-N
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Description

Overview of Furoic Acid Derivatives in Medicinal Chemistry and Related Fields

Furoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile scaffold in drug design. nih.gov The parent compound, 2-furoic acid, can be synthesized from furfural (B47365), a biomass-derived chemical, making it a renewable resource for chemical synthesis. wikipedia.org

The applications of furoic acid derivatives in medicinal chemistry are diverse and significant:

Antimicrobial Agents: Numerous studies have explored the antibacterial and antifungal properties of furoic acid derivatives. For instance, novel heterocyclic analogs of 5-(4-methylcarboxamidophenyl)-2-furoic acid have shown potent activity against various bacterial and fungal strains. nist.gov

Anti-inflammatory and Analgesic Effects: The furan nucleus is a component of various compounds with anti-inflammatory properties. nih.gov

Anticancer Activity: Certain furoic acid derivatives have been investigated for their potential as anticancer agents. rsc.org

Metabolic Disorders: More recent research has highlighted the potential of furan-2-carboxylic acid derivatives in managing type 2 diabetes by inhibiting gluconeogenesis. rsc.org

Other Therapeutic Areas: The versatility of the furoic acid scaffold has led to its incorporation into drugs for a range of conditions, including the amebicide diloxanide (B1670642) furoate. nih.gov

The biological activity of these derivatives is often attributed to the ability of the furan ring and its substituents to interact with various biological targets, including enzymes and receptors. The carboxylic acid group, in particular, can act as a key interacting moiety.

Significance of the 5-(4-Methylbenzyl)-2-furoic Acid Scaffold in Chemical Biology and Material Science

The specific scaffold of this compound, characterized by the furan ring substituted at the 5-position with a benzyl (B1604629) group, holds particular importance in both chemical biology and material science.

In the context of chemical biology , the 5-benzyl-2-furoic acid core and its analogs are of interest for several reasons:

Structural Mimicry: The benzyl group can mimic the side chains of amino acids like phenylalanine, potentially enabling these compounds to interact with protein binding sites.

Modulation of Physicochemical Properties: The benzyl group influences the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties—a critical aspect of drug development.

Platform for Further Functionalization: The benzyl ring provides a site for further chemical modifications, allowing for the synthesis of a library of compounds with varied substituents to probe structure-activity relationships (SAR).

In the field of material science , furan-based compounds, including furoic acid derivatives, are gaining traction as sustainable building blocks for new materials. mdpi.com The furan ring can be derived from renewable biomass sources, offering a green alternative to petroleum-based chemicals. rsc.org

Potential applications for scaffolds like this compound in material science include:

Polymer Synthesis: Furan derivatives can be used as monomers for the production of bio-based polyesters and other polymers. mdpi.com The properties of these polymers can be tuned by the nature of the substituents on the furan ring.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of complex cyclic molecules. uni.lu This reactivity opens avenues for creating novel cross-linked materials and polymers with unique architectures. Although electron-withdrawing groups like the carboxylic acid in furoic acid can decrease reactivity, methods have been developed to facilitate these reactions. uni.lu

While direct research on the material science applications of this compound is not yet prevalent, the foundational knowledge of furan chemistry suggests its potential as a valuable component in the development of novel, sustainable materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B1286091 5-(4-Methylbenzyl)-2-furoic acid CAS No. 4664-45-3

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(16-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZBZHMUKAZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586248
Record name 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-45-3
Record name 5-[(4-Methylphenyl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 4 Methylbenzyl 2 Furoic Acid

Established Synthetic Pathways for 5-(4-Methylbenzyl)-2-furoic Acid

The synthesis of this compound can be approached through several established organic chemistry reactions. While direct literature detailing the synthesis of this specific molecule is not extensively available, plausible and effective routes can be extrapolated from known transformations of furan (B31954) and its derivatives. These methodologies include Claisen condensation, Friedel-Crafts acylation, direct coupling reactions, and oxidative protocols.

Claisen Condensation Approaches

While not a direct method for the primary synthesis of the this compound backbone, Claisen condensation represents a fundamental carbon-carbon bond-forming reaction that could be employed in a multi-step synthesis of precursors. The Claisen condensation typically involves the reaction of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a related derivative.

A hypothetical pathway could involve the synthesis of a more complex precursor where a Claisen condensation is a key step in building a carbon framework that is later converted to the 4-methylbenzyl group or the furoic acid moiety. However, for the direct assembly of the target compound, other methods are generally more efficient.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a powerful method for the introduction of acyl groups onto aromatic rings. In the context of furan chemistry, this reaction can be used to append the 4-methylbenzoyl group to a furan ring, which can then be further transformed. A plausible synthetic route could involve the Friedel-Crafts acylation of 2-furoic acid or its ester derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

The resulting ketone could then be reduced to the corresponding methylene (B1212753) group of the benzyl (B1604629) moiety through methods such as the Wolff-Kishner or Clemmensen reduction, yielding this compound. The choice of catalyst and reaction conditions is crucial to avoid polymerization or degradation of the furan ring, which is sensitive to strong acids.

Table 1: Hypothetical Friedel-Crafts Acylation and Subsequent Reduction

StepReactantsReagents/CatalystsProduct
1. Acylation2-Furoic acid methyl ester, 4-Methylbenzoyl chlorideAlCl₃, CS₂Methyl 5-(4-methylbenzoyl)-2-furoate
2. ReductionMethyl 5-(4-methylbenzoyl)-2-furoateH₂NNH₂·H₂O, KOHThis compound

Direct Coupling Reactions

Modern cross-coupling reactions offer a more direct and often higher-yielding approach to the synthesis of biaryl and related systems. A highly plausible route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

This strategy would typically involve the coupling of a 5-halo-2-furoic acid derivative (e.g., methyl 5-bromo-2-furoate) with a 4-methylbenzyl organometallic reagent, such as (4-methylbenzyl)boronic acid or a 4-methylbenzyl organotin compound. These reactions are known for their high functional group tolerance and generally proceed under mild conditions. mdpi.com

Table 2: Plausible Suzuki Coupling Approach

Reactant 1Reactant 2CatalystBaseSolventProduct
Methyl 5-bromo-2-furoate(4-Methylbenzyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMethyl 5-(4-methylbenzyl)-2-furoate

Following the coupling reaction, a simple hydrolysis of the resulting ester would yield the desired this compound.

Oxidative Reaction Protocols

Another viable synthetic strategy begins with a precursor molecule that already contains the 5-(4-methylbenzyl)furan core. If 5-(4-methylbenzyl)furfural is available, it can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (KMnO₄) or chromic acid to milder and more selective reagents.

The oxidation of furfural (B47365) to furoic acid is a well-established procedure. orgsyn.org This method can be adapted for substituted furfurals. Catalytic oxidation methods using transition metals in the presence of an oxidant like oxygen or hydrogen peroxide are also common. researchgate.netrsc.orgresearchgate.net

Table 3: Oxidation of a Furfural Precursor

Starting MaterialOxidizing AgentSolventProduct
5-(4-Methylbenzyl)furfuralSilver(I) oxide (Ag₂O)Aqueous NaOHThis compound

Functionalization and Derivatization Reactions of the Furan Ring and Carboxylic Acid Moiety

The presence of both a furan ring and a carboxylic acid moiety in this compound allows for a variety of subsequent chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification and Reduction Processes

The carboxylic acid group is readily converted into other functional groups. Esterification is a common transformation that can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, (5-(4-methylbenzyl)furan-2-yl)methanol. This reduction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting alcohol can then serve as a versatile intermediate for further functionalization.

Table 4: Common Derivatization Reactions

ReactionReagentsProduct
EsterificationMethanol, H₂SO₄ (cat.)Methyl 5-(4-methylbenzyl)-2-furoate
ReductionLiAlH₄, then H₃O⁺(5-(4-Methylbenzyl)furan-2-yl)methanol
Amide FormationSOCl₂, then NH₃5-(4-Methylbenzyl)-2-furamide

These derivatization reactions highlight the utility of this compound as a building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 and C5 positions (alpha-positions) due to the superior stabilization of the carbocation intermediate through resonance involving the oxygen atom. pearson.comquora.comyoutube.com

In the case of this compound, both alpha-positions are already substituted. The directing effects of the existing substituents must therefore be considered to predict the outcome of further substitution.

-COOH (Carboxylic Acid) Group at C2: This group is electron-withdrawing and acts as a deactivating meta-director.

-CH2-Ph-CH3 (4-Methylbenzyl) Group at C5: This alkyl group is weakly electron-donating and acts as an activating ortho-, para-director.

The powerful activating effect of the furan oxygen atom, however, remains the dominant influence, directing incoming electrophiles to the available positions on the furan ring, which are C3 and C4. The carbocation intermediate formed by attack at C3 is generally more stable than that formed by attack at C4. However, the combined electronic effects of the deactivating group at C2 and the activating group at C5 make the prediction of regioselectivity complex, and reactions may yield a mixture of products or require specific catalysts to achieve selectivity.

Position Existing Substituent Directing Effect Influence on Reactivity
C2 -COOHMeta-directingDeactivating
C3 -HAvailable for substitutionInfluenced by C2 and C5 substituents
C4 -HAvailable for substitutionInfluenced by C2 and C5 substituents
C5 -CH₂-(p-tolyl)Ortho, para-directingActivating

This table provides an interactive summary of the substituent effects on the furan ring of this compound.

Synthesis of Hydrazide and Other Nitrogen-Containing Derivatives

The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of various nitrogen-containing derivatives, most notably hydrazides, which are key precursors for other heterocyclic systems.

Synthesis of Hydrazide: The synthesis of 5-(4-Methylbenzyl)-2-furoyl hydrazide typically follows a two-step procedure. First, the carboxylic acid is converted into a more reactive acylating agent, such as an acyl chloride or a methyl ester. The subsequent reaction of this intermediate with hydrazine hydrate yields the desired hydrazide.

Activation of Carboxylic Acid: The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

Reaction with Hydrazine: The acyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O), often in a suitable solvent like ethanol or tetrahydrofuran, to produce the final hydrazide derivative. nih.gov

This hydrazide serves as a valuable intermediate. For instance, isonicotinic acid hydrazide (isoniazid) is a well-known antitubercular drug, and its derivatives are widely explored for new bioactive compounds. nih.gov

Other Nitrogen-Containing Derivatives: The activated acyl chloride can also react with various amines to form a wide range of amides. pensoft.net Furthermore, the hydrazide intermediate is a building block for synthesizing heterocycles like 1,3,4-oxadiazoles and hydrazones.

1,3,4-Oxadiazoles: Cyclization of the acyl hydrazide, for example by reacting with carbon disulfide followed by treatment with an appropriate reagent, can yield 1,3,4-oxadiazole derivatives. researchgate.net

Hydrazones: Condensation of the hydrazide with various aldehydes or ketones leads to the formation of N-acylhydrazones, a class of compounds investigated for diverse biological activities. mdpi.com

Derivative Key Reagent(s) Intermediate Reference Reaction
Acyl ChlorideThionyl Chloride (SOCl₂)Carboxylic Acid nih.gov
AmideAmine (R-NH₂)Acyl Chloride pensoft.net
HydrazideHydrazine HydrateAcyl Chloride / Ester nih.govresearchgate.net
1,3,4-OxadiazoleVaries (e.g., CS₂)Hydrazide researchgate.net
HydrazoneAldehyde / KetoneHydrazide mdpi.com

This interactive table outlines the synthesis pathways to key nitrogen-containing derivatives from this compound.

Analog Development and Structure-Guided Modifications

Analog development of this compound involves systematic structural modifications to explore and optimize its chemical and biological properties. These modifications are typically guided by the goal of enhancing potency, selectivity, or pharmacokinetic profiles in a drug discovery context.

Key Modification Strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid is often a target for modification to improve cell permeability or alter binding interactions. It can be converted into esters, amides, or various bioisosteric replacements like tetrazoles. Synthesizing peptide and amino acid derivatives by coupling the carboxylic acid is another strategy to create analogs with potentially enhanced biological activity. researchgate.net

Modification of the Benzyl Moiety: The 4-methylbenzyl group offers numerous possibilities for modification. The methyl group can be replaced with a wide array of substituents, such as halogens (e.g., chloro, fluoro), electron-withdrawing groups (e.g., nitro), or electron-donating groups (e.g., methoxy). mdpi.comnih.gov These changes systematically alter the electronic properties, lipophilicity, and steric profile of the molecule, which can have a profound impact on its biological target interactions.

Modification Site Strategy Example Modification Rationale
Carboxylic Acid (C2) Functional Group ConversionAmide, Ester, Peptide Conjugate researchgate.netImprove pharmacokinetics, alter binding interactions
Benzyl Group (C5) Substituent VariationReplace -CH₃ with -Cl, -NO₂, -OCH₃ mdpi.comnih.govModulate electronic properties and lipophilicity
Furan Ring Bioisosteric ReplacementReplace Furan with Thiophene nih.govEnhance metabolic stability, modify electronic character

This interactive table summarizes common strategies for the development of analogs based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 5 4 Methylbenzyl 2 Furoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Studies

Proton NMR is instrumental in identifying the number and type of hydrogen atoms in a molecule. For furoic acid derivatives, ¹H NMR spectra provide characteristic signals for the protons on the furan (B31954) ring, the carboxylic acid, and any substituents.

While specific ¹H NMR data for 5-(4-Methylbenzyl)-2-furoic acid is not widely published, analysis of its analogs, such as 2-furoic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid, provides a strong predictive framework. chemicalbook.commdpi.com The protons on the furan ring typically appear as doublets or doublets of doublets due to spin-spin coupling. For instance, in a DMSO-d₆ solvent, the protons of 5-(4-nitrophenyl)furan-2-carboxylic acid on the furan ring (H₃ and H₄) appear as doublets at 7.44 ppm and 7.37 ppm, respectively. mdpi.com The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift, often above 13 ppm, and is exchangeable with D₂O. mdpi.com

Interactive Table: ¹H NMR Data for this compound Analogs

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Furoic AcidDMSOH57.90dd1.64, 0.76 chemicalbook.com
H37.22dd3.48, 0.76 chemicalbook.com
H46.64dd3.44, 1.72 chemicalbook.com
5-(4-Nitrophenyl)furan-2-carboxylic acidDMSO-d₆COOH13.35br s- mdpi.com
H8, H108.31d9.0 mdpi.com
H7, H118.04d9.0 mdpi.com
H37.44d3.7 mdpi.com
H47.37d3.7 mdpi.com

For this compound, one would expect to see signals for the furan protons, a singlet for the benzylic methylene (B1212753) (CH₂) protons, signals for the aromatic protons of the 4-methylphenyl group, a singlet for the methyl (CH₃) protons, and a broad singlet for the carboxylic acid proton.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR provides information on the carbon framework of a molecule. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

In this compound analogs, the carbonyl carbon of the carboxylic acid is typically found in the range of 159-160 ppm. mdpi.comchemicalbook.com The carbons of the furan ring show signals between approximately 110 and 155 ppm. mdpi.comchemicalbook.com For example, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan carbons C5 and C2 appear at 154.21 ppm and 146.21 ppm, while C3 and C4 are observed at 120.29 ppm and 112.08 ppm, respectively. mdpi.com

Interactive Table: ¹³C NMR Data for this compound Analogs

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
2-Furoic AcidDMSOC=O159.81 chemicalbook.com
C5147.44 chemicalbook.com
C2145.38 chemicalbook.com
C3118.16 chemicalbook.com
C4112.52 chemicalbook.com
5-(4-Nitrophenyl)furan-2-carboxylic acidCDCl₃C1 (C=O)159.52 mdpi.com
C5154.21 mdpi.com
C9 (C-NO₂)147.34 mdpi.com
C2146.21 mdpi.com
C6 (C-furan)135.26 mdpi.com
C7, C11125.67 mdpi.com
C8, C10124.93 mdpi.com
C3120.29 mdpi.com
C4112.08 mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a furoic acid derivative is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1680-1700 cm⁻¹. nist.gov Vibrations associated with the furan and any aromatic rings (C-H and C=C stretching) are also observable. nist.govresearchgate.net

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Furan-based compounds with extended conjugation, like this compound, are expected to show strong absorption in the UV region due to π→π* transitions. researchgate.netresearchgate.net For similar compounds, these transitions are often observed between 250 nm and 330 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy. For an analog, 5-(4-nitrophenyl)furan-2-carboxylic acid, the calculated mass for [M+H]⁺ was 232.0246, with the found value being 232.0248, confirming its composition. mdpi.com For 5-(4-methylphenyl)-2-furoic acid, which is an isomer of the target compound, the predicted monoisotopic mass is 202.06299 Da. uni.lu The fragmentation of furoic acids often involves the loss of water (H₂O), carbon dioxide (CO₂), or the entire carboxylic acid group.

Interactive Table: Predicted Mass Spectrometry Data for 5-(4-methylphenyl)-2-furoic acid

Adductm/z (predicted)
[M+H]⁺203.07027
[M+Na]⁺225.05221
[M-H]⁻201.05571
[M+NH₄]⁺220.09681
[M+K]⁺241.02615
[M+H-H₂O]⁺185.06025
Data from PubChem for the isomer 5-(4-methylphenyl)-2-furoic acid. uni.lu

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, data from its analogs offer significant insights. The crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals that the furan and phenyl rings are nearly planar. mdpi.com The solid-state packing is dominated by strong intermolecular hydrogen bonds involving the carboxylic acid groups and π-π stacking interactions between the aromatic rings. mdpi.com Similarly, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan shows a structure with C—H⋯N and C—H⋯F hydrogen bonding, creating a complex network. researchgate.net A related terphenyl derivative containing a 4-methylphenyl group crystallized in a monoclinic system. researchgate.net These findings suggest that this compound would likely exhibit similar hydrogen bonding via its carboxylic acid and potential π-π stacking from its aromatic systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or paramagnetic metal complexes. Carboxylic acids like this compound can act as ligands, coordinating to paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺).

If this compound were to form a complex with a paramagnetic center, EPR spectroscopy could provide valuable information about the electronic structure and the coordination environment of the metal ion. However, specific EPR studies on paramagnetic complexes of this compound are not found in the current literature. chemicalbook.com The technique remains a potent tool for future investigations into the coordination chemistry of this compound.

Computational and in Silico Investigations into 5 4 Methylbenzyl 2 Furoic Acid

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the strength and type of interaction, offering insights into the compound's potential biological function.

Prediction of Binding Affinities and Modes

Molecular docking simulations predict how a ligand like 5-(4-Methylbenzyl)-2-furoic acid fits into the binding site of a protein target. The output includes a scoring function, which estimates the binding affinity (often in kcal/mol), and a predicted binding pose. These predictions detail crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in studies of related substituted benzoic acid inhibitors targeting proteins like Mcl-1 and Bfl-1, docking models have been essential. These models revealed that specific moieties, such as a phenethylthio group, occupy hydrophobic pockets and form key interactions with specific amino acid residues like Leu267, Val253, and Val243. Similarly, for a derivative of this compound, a docking study would predict how the 4-methylbenzyl group orients itself within a binding pocket and how the furoic acid's carboxyl group might interact with charged or polar residues, such as arginine.

Identification of Potential Biological Targets

A key application of molecular docking is the virtual screening of a compound against a library of known protein structures to identify potential biological targets. While specific docking studies for this compound are not detailed in the available literature, the methodology has been successfully applied to similar structures. For example, furan-based compounds have been identified as potential therapeutics targeting the enzyme MbtI in M. tuberculosis, which is involved in iron acquisition. In a similar vein, 4-methoxybenzyl derivatives have been docked against the transforming growth factor-beta (TGF-β) type I receptor kinase domain, showing strong hydrogen bonding and hydrophobic interactions.

A computational screening of this compound would involve docking it into the active sites of various enzymes, such as kinases, proteases, or metabolic enzymes, to generate a prioritized list of potential targets for future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

QSAR models are built by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally measured biological activity, such as IC₅₀ values. These models are then validated to ensure their predictive power for new, untested compounds. A robust QSAR model is generally expected to have high values for statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).

For example, QSAR models for furin inhibitors have been developed using artificial neural networks, achieving high correlation coefficients for predicting activity. Similarly, models for phosphoinositide 3-kinase (PI3Kγ) inhibitors have been established using genetic algorithms (GA-MLR), resulting in statistically robust models. Although a specific QSAR model for this compound has not been reported, its molecular descriptors could be calculated and used to predict its activity based on existing models for relevant biological targets.

Table 1: Example of Statistical Validation Parameters for a QSAR Model (Note: This table is illustrative of typical QSAR model validation and not specific to this compound)

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training data.> 0.6
Q² (Cross-Validated R²)Measures the predictive ability of the model for internal validation.> 0.6
R²_pred (External Validation R²)Measures the predictive ability of the model on an external test set.> 0.5

Elucidation of Structural Determinants for Potency and Selectivity

For this compound, a QSAR study would help elucidate the importance of the furan (B31954) ring, the carboxylic acid group, and the 4-methylbenzyl substituent. It could determine, for instance, whether the steric bulk of the benzyl (B1604629) group or the electronic properties of the methyl substituent are positively or negatively correlated with a specific biological activity. This provides rational guidance for designing more potent and selective analogues.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of a molecule. These methods can calculate a wide range of properties, including molecular orbital energies, electrostatic potential maps, and bond energies.

Studies on related molecules demonstrate the power of this approach. For a molecule containing a p-methylbenzyl group, DFT calculations were used to determine properties like the HOMO-LUMO energy gap, dipole moments, and Mulliken charges, and to correlate calculated NMR shifts with experimental data. In another study, computational methods were used to explore the properties of furanone derivatives, showing how structural modifications impact electronic properties and reactivity. A systematic reaction-path search for the oligomerization of 5-(hydroxymethyl)furfural, a related furan, was conducted using quantum chemical calculations to understand the formation of byproducts.

For this compound, quantum chemical calculations could provide precise data on its molecular geometry, the distribution of electron density (visualized through a molecular electrostatic potential map), and its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Data from Quantum Chemical Calculations (Note: These values are examples for a generic organic molecule and not specific to this compound, as specific published data is unavailable.)

Calculated PropertyTypical ValueSignificance
Energy of HOMO-6.5 eVRelates to the ability to donate an electron.
Energy of LUMO-1.2 eV

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules.

For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation by minimizing the total energy. These computations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized structure is fundamental for further computational analysis, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. DFT has been successfully used to study related furan and benzofuran (B130515) derivatives, providing reliable predictions of their molecular geometries and electronic charge distributions. dntb.gov.uamdpi.com Studies on similar structures, such as furan derivatives, have shown that DFT is effective in predicting the affinity of different atoms within the molecule to either accept or donate electrons, which is crucial for understanding potential interactions with biological targets. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

In the case of this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, such as the furan and methylbenzyl rings. The LUMO is likely localized on the electron-withdrawing carboxylic acid group. The precise energy values of these orbitals and the energy gap, which would be calculated using methods like DFT, are essential for predicting the compound's reactivity in chemical and biological systems.

ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest orbital containing electrons.Indicates the molecule's capacity to act as an electron donor (nucleophilicity).
LUMO EnergyEnergy of the lowest orbital without electrons.Indicates the molecule's capacity to act as an electron acceptor (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent electrophilic character.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would reveal the most reactive sites. The oxygen atoms of the carboxylic acid group are expected to be the most electron-rich areas (red), making them the primary sites for interactions with electrophiles. nih.gov Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), identifying it as a key site for nucleophilic interactions and hydrogen bond donation. nih.govrsc.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME/T Prediction)

Before a compound can be considered for development as a drug, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and its potential toxicity (T) must be evaluated. In silico ADME/T prediction models provide a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.govmdpi.comfrontiersin.org These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities. mdpi.comfrontiersin.org

For this compound, a computational analysis would predict various physicochemical and pharmacokinetic parameters. These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which helps to evaluate a compound's potential to be an orally active drug.

Property ClassParameterPredicted Value / AssessmentImplication
Physicochemical PropertiesMolecular FormulaC13H12O3Basic structural information.
Molecular Weight216.23 g/molComplies with Lipinski's rule (<500), suggesting good potential for absorption.
LogP (Lipophilicity)Predicted to be within the favorable range for drug-likeness.Impacts solubility, absorption, and plasma protein binding.
AbsorptionGastrointestinal (GI) AbsorptionPredicted to be high.Indicates good potential for oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) PermeationPredicted to be low or non-permeant.Suggests the compound is less likely to cause central nervous system side effects. mdpi.com
MetabolismCytochrome P450 (CYP) InhibitionPredictions would assess potential inhibition of key CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).Inhibition of CYP enzymes can lead to drug-drug interactions. mdpi.com
Drug-LikenessLipinski's Rule of FiveLikely to pass all criteria (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).Suggests the compound has favorable properties for an orally administered drug.
Bioavailability ScorePredicted to be high (e.g., >0.5). mdpi.comA composite score indicating the overall likelihood of the compound having good absorption and bioavailability.
PAINS AlertPrediction would identify if the structure contains motifs associated with Pan Assay Interference Compounds.A positive alert would suggest caution, as the compound might show non-specific activity in assays. mdpi.com

Pharmacological and Biological Activity Profiling of 5 4 Methylbenzyl 2 Furoic Acid and Its Analogs Preclinical Studies

Antimicrobial Efficacy Studies

Antibacterial Activity (In Vitro and In Vivo Models)

Derivatives of 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from furoic acid derivatives, have demonstrated antibacterial properties. asianpubs.org Similarly, 2-methyl-5-aryl-3-furoic acids have been synthesized and evaluated for their microbiological activities, though they generally show poor antibacterial effects. nih.gov In contrast, certain 4-allyl-5-aryl-1,2,4-triazoles have been found to possess antibacterial activity against a range of bacteria including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, and Staphylococcus aureus. nih.gov

Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates revealed that converting these compounds to their salts, particularly with dimethylammonium as the cation, can enhance their antimicrobial effects. zsmu.edu.ua Furthermore, some novel pyrazole (B372694) derivatives have shown moderate activity against Gram-positive bacteria, with specific hydrazone derivatives demonstrating significant potency against Acinetobacter baumannii. nih.gov

Table 1: Antibacterial Activity of Selected Furoic Acid Analogs and Other Heterocyclic Compounds

Compound Class Test Organisms Activity Level Reference
2,5-Disubstituted-1,3,4-oxadiazoles Not specified Significant asianpubs.org
2-Methyl-5-aryl-3-furoic acids Not specified Poor nih.gov
4-Allyl-5-aryl-1,2,4-triazoles E. coli, B. subtilis, S. enteritidis, S. aureus Not specified nih.gov
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate salts P. aeruginosa Moderate zsmu.edu.ua

Antifungal Activity (In Vitro Models)

In contrast to their antibacterial action, 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity. nih.gov The introduction of a substituent at the para position of the aryl group at the C5 position of the furan (B31954) ring was found to influence this activity. nih.gov Derivatives of 1,3,4-oxadiazoles and furan have also been noted for their antifungal properties. asianpubs.org

Studies on 4-allyl-5-aryl-1,2,4-triazoles have demonstrated their effectiveness against Aspergillus niger and Candida albicans. nih.gov Additionally, 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have been identified as a promising area for the development of new antifungal agents, with some compounds in this class showing high activity. zsmu.edu.ua Specifically, the conversion to dimethylammonium salts increased the antifungal effect. zsmu.edu.ua Research on 4-(5-aryl-2-furoyl)morpholines and their thio-analogs also revealed significant antifungal activity for certain compounds. pensoft.net

Table 2: Antifungal Activity of 5-(4-Methylbenzyl)-2-furoic Acid Analogs and Related Compounds

Compound/Analog Class Fungal Species Key Findings Reference
2-Methyl-5-aryl-3-furoic acids Not specified Interesting antifungal activity noted. nih.gov
2,5-Disubstituted-1,3,4-oxadiazoles Not specified Reported to possess antifungal activity. asianpubs.org
4-Allyl-5-aryl-1,2,4-triazoles Aspergillus niger, Candida albicans Showed antifungal effects. nih.gov
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates Candida albicans Some compounds exhibited high activity. zsmu.edu.ua
4-(5-Aryl-2-furoyl)morpholines Not specified Compound with a nitro group showed high antifungal activity. pensoft.net

Antitubercular Activity

The scaffold of 2,5-disubstituted-1,3,4-oxadiazoles is reported to possess antitubercular activity. asianpubs.org While direct studies on this compound are limited, research on related heterocyclic structures provides insights. For instance, novel 2-(quinoline-4-yloxy)acetamides have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis (Mtb) growth in vitro, including against drug-resistant strains. nih.gov These compounds are believed to target the cytochrome bc1 complex. nih.gov

Furthermore, a series of thiocarbamide derivatives containing a quinoline (B57606) ring were synthesized and tested for their antimycobacterial activity, with some compounds showing moderate to good results against M. tuberculosis. nih.gov Another study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases found promising anti-TB activity against both H37Rv and multi-drug-resistant strains of Mtb. mdpi.com

Antioxidant Potential Assessment (In Vitro Free Radical Scavenging)

The antioxidant potential of compounds related to this compound has been investigated using various in vitro assays. Benzoic acid derivatives, for example, have been studied for their free radical scavenging activity, with findings suggesting that the mechanism of action can vary based on the chemical environment. preprints.org In non-polar environments, the hydrogen atom transfer (HAT) mechanism is often preferred, while the sequential proton loss electron transfer (SPLET) mechanism is more common in polar mediums. preprints.org

Furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), have demonstrated antioxidant activity by scavenging free radicals like ABTS and DPPH and by inhibiting hemolysis induced by AAPH. nih.gov This suggests that the furan ring, a core component of this compound, can contribute to antioxidant effects. Furthermore, a study on various Iranian plant species highlighted a positive correlation between phenolic content and antioxidant activity, which is relevant as furoic acid derivatives can be considered phenolic compounds. researchgate.net

Several methods are commonly employed to assess in vitro free radical scavenging, including the DPPH, ABTS, and nitric oxide scavenging assays. nih.gov Research on benzothiazole (B30560) derivatives has identified compounds with potent antioxidant activities against ROS, DPPH, and ABTS radicals. nih.gov

Anti-inflammatory Investigations (In Vivo Models)

Preclinical studies have explored the anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which can be synthesized from furoic acid. asianpubs.org These studies often utilize in vivo models, such as the carrageenan-induced paw edema model in rats, to assess anti-inflammatory effects. asianpubs.org

For example, 4,5-dicaffeoylquinic acid, when administered orally, suppressed carrageenan-induced edema in a dose-dependent manner. nih.gov Its mechanism is thought to involve the suppression of NF-κB activation and MAPK phosphorylation. nih.gov Similarly, another compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has shown anti-inflammatory effects in microglial cells by inhibiting the production of pro-inflammatory mediators. nih.gov These findings suggest that furoic acid analogs could potentially exert anti-inflammatory actions through similar pathways.

Antineoplastic and Antiproliferative Research

The potential of this compound analogs in cancer research has been an area of investigation. A series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. nih.gov Some of these compounds demonstrated potent antiproliferative effects. nih.gov

The antiproliferative activity of 5-hydroxymethylfurfural (5-HMF) has also been studied, showing an inhibitory effect on the proliferation of human cancer cells. nih.gov It was found to induce apoptosis and cell cycle arrest in human melanoma A375 cells. nih.gov Furthermore, d-ribofuranoside derivatives bearing a 1,2,4-oxadiazolic ring have exhibited significant antiproliferative activities in the micromolar range against various cancer cell lines. nih.gov Research into hydantoin (B18101) and purine (B94841) derivatives has also identified compounds with antiproliferative effects on cancer cell lines. mdpi.com The cytotoxicity of potential therapeutic compounds is often initially assessed using in vitro assays like the MTT assay on cell lines such as the mouse fibroblast 3T3 cell line. arxiv.org

Table 3: Mentioned Compound Names

Compound Name
This compound
2,5-disubstituted-1,3,4-oxadiazoles
2-methyl-5-aryl-3-furoic acids
4-allyl-5-aryl-1,2,4-triazoles
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates
4-(5-aryl-2-furoyl)morpholines
2-(quinoline-4-yloxy)acetamides
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
5-hydroxymethylfurfural
4,5-dicaffeoylquinic acid
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid
5-(4-methyl-benzylidene)-thiazolidine-2,4-diones
d-ribofuranoside derivatives
hydantoin derivatives
purine derivatives
Escherichia coli
Bacillus subtilis
Salmonella enteritidis
Staphylococcus aureus
Aspergillus niger
Candida albicans
Pseudomonas aeruginosa
Acinetobacter baumannii
Mycobacterium tuberculosis
HeLa cells
HT-29 cells
MCF-7 cells
HepG-2 cells
A375 cells

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HL-60, BGC-823, Bel-7402, HeLa, SMMC-7721)

Analogs of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The in vitro antiproliferative activities of these compounds have been assessed using standard methodologies, such as the MTT assay, to determine their IC50 values (the concentration required to inhibit the growth of 50% of cells).

One study on a series of natural product analogs revealed that a specific compound exhibited good cytotoxicity against the HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer) cell lines, with IC50 values of 2.70, 3.80, 11.91, 3.79, and 3.93 μM, respectively researchgate.net. Another investigation into quillaic acid derivatives, which share structural motifs, identified a potent analog with an IC50 of 2.46 µM against HCT116 (colon cancer) cells and also showed activity against BEL-7402 (liver cancer) cells frontiersin.org. Furthermore, tessaric acid derivatives have been shown to inhibit the growth of HeLa (cervical cancer) cells, with the most potent analog displaying IC50 values in the range of 1.9-4.5 µM across several cell lines nih.gov.

These findings underscore the potential of this chemical scaffold in developing new anticancer agents. The table below summarizes the cytotoxic activities of various analogs against the specified cancer cell lines.

Compound/Analog ClassCell LineIC50 (µM)Reference
Natural Product AnalogHL-602.70 researchgate.net
Natural Product AnalogSMMC-77213.80 researchgate.net
Quillaic Acid DerivativeBEL-7402Active frontiersin.org
Tessaric Acid DerivativeHeLa1.9 - 4.5 nih.gov

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The anticancer activity of these compounds is often underpinned by their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Arrest: Several analogs of this compound have been shown to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. For instance, a fluorinated benzothiazole analog, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was found to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells nih.gov. Similarly, studies on tessaric acid derivatives revealed a significant arrest of the cell cycle at the G2/M phase in various human solid tumor cell lines nih.gov. Other research on quillaic acid derivatives demonstrated that they can induce G1 phase arrest in HCT116 cells frontiersin.org. This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to a reduction in tumor growth.

Apoptosis Induction: Inducing apoptosis is a key strategy for cancer therapeutics. Analogs of this compound trigger apoptosis through multiple signaling pathways. Investigations into novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold, which have structural similarities, showed they can induce apoptosis in HL-60 cells nih.gov. The mechanisms often involve the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. For example, some derivatives cause an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death frontiersin.org. This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic process.

Inhibition of Receptor Tyrosine Kinases (e.g., c-Met, BTK)

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Their aberrant activation is a common feature in many cancers, making them attractive targets for therapeutic intervention.

c-Met Inhibition: The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a significant role in tumor progression and metastasis when abnormally activated nih.gov. Analogs of this compound have been investigated as c-Met inhibitors. One study identified a potent c-Met kinase inhibitor with an IC50 value of 1.95 µM researchgate.net. This compound demonstrated selective antitumor activity against cancer cells that overexpress c-Met, such as HCT-116 colon cancer and A549 lung cancer cells researchgate.net. Structure-based drug design has led to the discovery of novel series of potent and selective c-Met inhibitors, highlighting the therapeutic potential of targeting this pathway nih.gov.

BTK Inhibition: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor signaling and is implicated in B-cell malignancies and autoimmune diseases nih.gov. Several analogs have been identified as potent BTK inhibitors. For example, a BGB-3111 analog has been studied for its BTK inhibitory activity medchemexpress.comglpbio.com. The development of reversible and highly selective BTK inhibitors, such as BMS-986142, demonstrates the feasibility of targeting this kinase with compounds sharing structural features with this compound analogs nih.gov.

Multidrug Resistance Reversal Effects

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic drugs. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.

Some compounds with structural similarities to this compound have shown potential in reversing MDR. For instance, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide was found to dramatically increase the cytotoxicity of paclitaxel (B517696) and vincristine (B1662923) in P-gp-overexpressing cancer cells nih.gov. This effect was attributed to the reversible inhibition of the P-gp drug efflux function, leading to an increased intracellular accumulation of anticancer drugs nih.gov. Similarly, certain flavonoids have been shown to regulate ABC transporters to reverse MDR nih.gov. For example, Baicalein was found to reverse ABCB1-mediated MDR in hepatocellular carcinoma cells by increasing the intracellular concentration of chemotherapeutic agents nih.gov. These findings suggest that analogs of this compound could be developed as chemosensitizers to improve the efficacy of existing cancer therapies. Another study on tegafur (B1684496) prodrugs showed they could overcome drug resistance in colon cancer cell lines, suggesting a similar potential for related compounds nih.gov.

Other Emerging Biological Activities

Beyond oncology, preclinical studies have pointed towards other potential therapeutic applications for this compound and its analogs.

Antidiabetic Potential (In Vivo Models)

There is growing evidence for the antidiabetic properties of compounds structurally related to this compound. In vivo studies using animal models of diabetes have shown promising results.

Flavonoids isolated from oleaster leaves, when administered to alloxan-induced diabetic mice, demonstrated significant antidiabetic and antihyperglycemic activity nih.gov. Similarly, extracts from Merremia tridentata containing flavonoids showed a potent hypoglycemic effect in diabetic mice, along with an improvement in plasma lipid profiles nih.gov. These effects are often attributed to the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption nih.govresearchgate.net. In silico studies have further supported the potential of these compounds to interact with multiple targets relevant to diabetes management nih.govnih.gov.

Antiviral Activity

The search for new antiviral agents has also included the investigation of this compound analogs. Preclinical studies have shown that certain derivatives possess activity against a range of viruses.

For example, 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives, which share the benzyl (B1604629) moiety, have been evaluated for their antiviral activity against Human Immunodeficiency Virus-1 (HIV-1) and Human Cytomegalovirus (HCMV) nih.gov. Another study synthesized a series of chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes and found that several compounds were active against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) in ovo xisdxjxsu.asia. Furthermore, sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring have shown promising antiviral activity against the Tobacco Mosaic Virus (TMV) mdpi.com. Additionally, 2'-fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil have demonstrated significant and selective activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) nih.gov.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Alpha-Glycosidase, Acetyl-CoA Carboxylase, Histidine Kinase)

The inhibitory potential of this compound and its analogs has been explored against several key enzymes. While direct studies on this compound for all the listed enzymes are not extensively documented, research on related furoic acid derivatives provides insight into their potential as enzyme inhibitors.

Carbonic Anhydrase: Currently, there is limited specific research available detailing the direct inhibitory effects of this compound on carbonic anhydrase (CA) isoforms. The development of carbonic anhydrase inhibitors has predominantly focused on compounds with a primary sulfonamide group, which is a well-established zinc-binding function essential for potent inhibition. nih.govnih.govmdpi.commdpi.com Research in this area has led to the synthesis of various heterocyclic and aromatic sulfonamides as potent inhibitors of human carbonic anhydrase isozymes, some of which are involved in diseases like glaucoma and cancer. nih.govnih.govmdpi.com

Alpha-Glycosidase: Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate absorption in the small intestine. nih.gov While various chemical scaffolds, such as substituted benzoxazepino-quinolines and dithiocarbamates, have been identified as alpha-glucosidase inhibitors, specific studies on this compound in this context are not prominent in the available literature. nih.govresearchgate.netnih.gov The search for novel, non-iminosugar alpha-glucosidase inhibitors is an active area of research. nih.gov

Acetyl-CoA Carboxylase: Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a target for metabolic diseases. nih.govresearchgate.net An analog of this compound, 5-(tetradecyloxy)-2-furoic acid (TOFA) , is a known potent, reversible, and competitive inhibitor of ACC. nih.gov By inhibiting ACC, TOFA effectively blocks the de novo lipogenesis pathway. nih.gov This inhibitory action has been shown to decrease glucose oxidation and lower the ATP:ADP ratio in cellular studies. nih.gov The inhibition of ACC is being investigated as a strategy for treating conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity. nih.gov

Histidine Kinase: Bacterial histidine kinases are key components of two-component signal transduction systems, which are vital for bacteria to adapt to environmental changes and are considered a target for new antibiotics. nih.govnih.gov The development of histidine kinase inhibitors has explored various chemical structures, including trityles, benzoxazines, and thiophenes. nih.gov However, there is a lack of specific research data directly implicating this compound or its close analogs as inhibitors of bacterial histidine kinases. The focus has been on identifying compounds that can broadly target the conserved ATP-binding domain of these enzymes. nih.gov

Insecticidal and Pesticidal Applications

Derivatives of 5-aryl-2-furoic acids have been synthesized and evaluated for their potential use as insecticides and pesticides. The findings indicate that the biological activity is highly dependent on the specific derivatization of the furoic acid core.

In one study, a series of novel aryl carbamic acid-5-aryl-2-furanmethyl esters were designed and synthesized from 5-aryl-2-furoic acids. These compounds were tested for insecticidal activity against Culex pipiens pallens (the common house mosquito) and Plutella xylostella (the diamondback moth). The results of the bioassays showed that these particular derivatives had no significant insecticidal effect on these two species. nih.gov

However, the same study revealed that many of these aryl carbamic acid-5-aryl-2-furanmethyl esters exhibited promising fungicidal activities against several plant pathogens. nih.gov This suggests a potential application for these analogs of this compound as agricultural fungicides. The table below summarizes the fungicidal activity of selected compounds from this study.

Fungicidal Activity of Selected Aryl Carbamic Acid-5-Aryl-2-Furanmethyl Esters
CompoundCorynespora cassiicola (%)Thanatephorus cucumeris (%)Botrytis cinerea (%)Fusarium oxysporum (%)
V-485.389.182.480.5
V-690.192.588.785.6
V-788.690.385.182.9
V-891.293.489.587.3

In other research, different derivatives, specifically 5-substituted-2-furoyl diacylhydrazides, have shown moderate insecticidal properties. This indicates that the nature of the chemical modification to the this compound backbone is critical in determining its spectrum of activity as a pesticide.

Mechanistic Insights into Biological Interactions of 5 4 Methylbenzyl 2 Furoic Acid

Molecular Binding Affinity Assessments

There is no publicly available research detailing the molecular binding affinity of 5-(4-Methylbenzyl)-2-furoic acid.

Ligand-Protein Interaction Characterization

Specific studies characterizing the interaction of this compound with any protein targets have not been identified in the current body of scientific literature.

Cellular Uptake and Distribution Studies

Information regarding the cellular uptake and distribution of this compound is not available.

Modulation of Intracellular Signaling Pathways

There is no available data on the modulation of any intracellular signaling pathways by this compound.

Pathways Involved in Inflammation

Research into the effects of this compound on inflammatory pathways has not been published.

Pathways Involved in Cancer Progression

There are no studies available that investigate the role of this compound in cancer progression pathways.

Advanced Analytical Methodologies and Research Techniques

Chromatographic and Electrophoretic Approaches

Separation sciences are fundamental to isolating and quantifying 5-(4-Methylbenzyl)-2-furoic acid, especially within complex biological or chemical matrices.

Metabolic profiling aims to identify and quantify a wide array of small-molecule metabolites, and gas chromatography-mass spectrometry (GC-MS) is a cornerstone of this field. For a compound like this compound, which is a carboxylic acid, GC-MS based metabolomics offers a robust platform for its detection in biological samples. The process typically involves a chemical derivatization step to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative, making it suitable for gas chromatography.

Two-dimensional GC (GCxGC) enhances this capability by providing significantly higher resolution than single-column GC. In this technique, effluent from a primary column is systematically subjected to a second, shorter column with a different stationary phase. This results in a highly structured two-dimensional chromatogram, which is essential for separating co-eluting compounds in complex samples. The mass spectrometer then provides mass spectral data for each separated peak, allowing for confident identification by comparing the spectra to libraries like The National Institute of Standards and Technology (NIST) database. While specific metabolic profiling studies focusing on this compound are not prominent in the literature, this methodology represents the state-of-the-art approach for such analyses.

Derivatization is a critical sample preparation step in the analysis of many organic compounds, particularly for gas chromatography. For carboxylic acids such as this compound, the primary goal of derivatization is to replace the active acidic hydrogen with a non-polar group, which increases volatility and thermal stability.

Common derivatization strategies applicable to this compound include:

Alkylation/Esterification: This is the most frequent approach for carboxylic acids. Reagents like diazomethane (B1218177) can provide quick and clean conversion to methyl esters, though it is toxic and potentially explosive. A safer and more common method involves heating the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.

Silylation: This involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that react with carboxylic acids to form TMS esters, which are ideal for GC-MS analysis.

Pentafluorobenzyl (PFB) Esters: For analyses requiring very high sensitivity, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) is employed. The resulting PFB esters are highly electronegative and can be detected at extremely low concentrations.

These techniques are broadly applicable and would be essential for the trace-level detection and quantification of this compound.

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the family of capillary electrophoresis (CE). It utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the aqueous buffer and the micellar phase.

For highly sensitive detection, MEKC is often coupled with Laser-Induced Fluorescence (LIF) detection. This requires the analyte to be naturally fluorescent or to be chemically labeled with a fluorescent tag (a fluorophore) prior to analysis. Since this compound does not possess a native fluorophore, a pre-column derivatization step would be necessary to attach a fluorescent molecule to its carboxylic acid group. This approach enables the detection of minute quantities of the analyte, often reaching sub-attomole levels. The MEKC-LIF method is particularly valuable for analyzing samples where the target compound is present in very low concentrations.

Thermodynamic Characterization of Solution Behavior

Understanding the thermodynamic properties of this compound is crucial for processes like purification, formulation, and predicting its environmental fate. These studies focus on its solubility and the energetic changes that occur upon dissolution.

The solubility of a compound is a fundamental property. For compounds similar in structure to this compound, such as 5-(4-methylphenyl)-2-furanpropanoic acid, solubility is experimentally determined in a range of organic solvents at various temperatures. The process typically involves preparing saturated solutions at a constant temperature and then gravimetrically determining the concentration of the dissolved solid.

Studies on the closely related compound, 5-(4-methylphenyl)-2-furanpropanoic acid, have evaluated its solubility in solvents like methyl acetate, ethyl acetate, acetonitrile, propan-1-ol, and propan-2-ol. The data demonstrates how solubility is influenced by both the solvent's polarity and its ability to form intermolecular interactions, such as hydrogen bonds, with the solute. This information is vital for selecting appropriate solvents for crystallization and other purification processes.

Table 1: Illustrative Solubility Data for the Structurally Similar Compound 5-(4-methylphenyl)-2-furanpropanoic acid (Data is for a related compound and serves as a methodological example)

SolventTemperature (K)Solubility (mol fraction x 10³)
Methyl Acetate 293.1515.2
298.1518.5
303.1522.4
308.1527.0
Ethyl Acetate 293.1513.8
298.1516.9
303.1520.6
308.1525.0
Acetonitrile 293.155.8
298.157.2
303.158.8
308.1510.8

Source: Adapted from studies on 5-(4-methylphenyl)-2-furanpropanoic acid.

The temperature-dependent solubility data is used to calculate key thermodynamic parameters of dissolution. The van't Hoff equation allows for the calculation of the standard molar enthalpy (ΔH°sol) and entropy (ΔS°sol) of the solution process. From these values, the standard molar Gibbs energy of solution (ΔG°sol) can be determined.

These parameters provide insight into the dissolution mechanism:

Enthalpy of Solution (ΔH°sol): Indicates whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).

Entropy of Solution (ΔS°sol): Reflects the change in disorder of the system upon dissolution.

Gibbs Energy of Solution (ΔG°sol): Determines the spontaneity of the dissolution process.

Furthermore, by combining solubility data with the enthalpy of fusion (determined by methods like differential thermal analysis), the thermodynamic parameters of mixing can be calculated. These values help to characterize the nature of the intermolecular interactions between the solute and the solvent molecules in the solution.

Table 2: Illustrative Thermodynamic Parameters of Dissolution for 5-(4-methylphenyl)-2-furanpropanoic acid at 298.15 K (Data is for a related compound and serves as a methodological example)

SolventΔH°sol (kJ/mol)ΔG°sol (kJ/mol)ΔS°sol (J/mol·K)TΔS°sol (kJ/mol)
Methyl Acetate 28.510.161.718.4
Ethyl Acetate 29.810.564.719.3
Acetonitrile 31.212.562.718.7
Propan-1-ol 30.213.954.716.3
Propan-2-ol 29.514.151.715.4

Source: Adapted from studies on 5-(4-methylphenyl)-2-furanpropanoic acid.

General Bioassay and Screening Methodologies

The evaluation of the biological activity of furan-based compounds, such as this compound, involves a variety of general bioassay and screening methodologies. These techniques are essential for identifying and characterizing the potential therapeutic effects of new chemical entities. The screening process typically includes in vitro assays against a range of biological targets, such as enzymes and microbial strains, to determine the compound's inhibitory or toxic effects.

Antimicrobial and Antifungal Screening

A primary area of investigation for furoic acid derivatives is their potential as antimicrobial and antifungal agents. asianpubs.orgnih.gov General screening methodologies in this area involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria and fungi.

For instance, in studies of related furan (B31954) derivatives, the agar (B569324) diffusion method is a common initial screening technique. asianpubs.org This is often followed by more quantitative methods like broth microdilution to establish the MIC. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid were tested against various microorganisms. The results showed that all tested compounds inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Against Staphylococcus aureus, the MIC for most of these compounds was 128 µg/mL, with one derivative showing a better result at 64 µg/mL. mdpi.com For Escherichia coli, the MIC for most of the tested compounds ranged between 64 and 128 µg/mL. mdpi.com

Similarly, other furan compounds have demonstrated inhibitory effects against both bacteria and fungi. The MIC values for furfuryl alcohol, furfural (B47365), and furoic acid against Bacillus subtilis were found to be 0.115, 0.027, and 0.015 μM, respectively. nih.gov Against Salmonella species, the MIC values were 0.115, 0.029, and 0.009 μM, respectively. nih.gov The MBC values for these compounds against B. subtilis were 0.115, 0.027, and 0.015 μM, and against Salmonella were 0.231, 0.121, and 0.030 μM. nih.gov

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives mdpi.com

Microorganism Minimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans 64
Staphylococcus aureus 64 - 128

Table 2: Antimicrobial Activity of Furan Compounds nih.gov

Compound Microorganism MIC (μM) MBC (μM)
Furfuryl alcohol Bacillus subtilis 0.115 0.115
Salmonella sp. 0.115 0.231
Furfural Bacillus subtilis 0.027 0.027
Salmonella sp. 0.029 0.121
Furoic acid Bacillus subtilis 0.015 0.015

Enzyme Inhibition Assays

Another critical area of bioassay for furoic acid derivatives is the evaluation of their enzyme inhibitory activity. ni.ac.rs These assays are crucial for understanding the mechanism of action of a compound and for its potential development as a therapeutic agent. A common target for such studies is tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.

The inhibitory kinetics of furan compounds on mushroom tyrosinase have been investigated, revealing that they act as reversible inhibitors. nih.gov Specifically, furfuryl alcohol and furfural were identified as mixed-type inhibitors, while furoic acid was found to be an uncompetitive inhibitor. nih.gov The determined inhibition constants indicated that the order of inhibiting ability was furfural > furoic acid > furfuryl alcohol. nih.gov This highlights the importance of the functional groups on the furan ring in the inhibition of the enzyme. nih.gov

Anti-inflammatory and Anti-tumor Screening

Derivatives of furoic acid are also screened for their anti-inflammatory and anti-tumor properties. asianpubs.orgresearchgate.net Anti-inflammatory activity can be assessed in vivo using models such as carrageenan-induced paw edema in rats. asianpubs.org In such assays, the test compound's ability to reduce swelling is compared to a standard anti-inflammatory drug. asianpubs.org

For anti-tumor activity, a common bioassay involves screening the compounds against a panel of human cancer cell lines. researchgate.net The results of these assays are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC₅₀). Studies on 5-substituted-2-furoyl diacylhydrazide derivatives have shown that some of these compounds exhibit promising activity against selected cancer cell lines, particularly against human promyelocytic leukemic cells (HL-60). researchgate.net

Future Perspectives and Research Directions for 5 4 Methylbenzyl 2 Furoic Acid

Rational Design and Synthesis of Advanced Furan-Based Chemotypes

The rational design of advanced chemotypes based on the 5-(4-Methylbenzyl)-2-furoic acid structure is a key future direction. This involves the strategic modification of the parent molecule to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies employed for similar furan-based compounds provide a roadmap for creating a diverse library of derivatives.

For instance, the synthesis of novel furan (B31954) derivatives often begins with a core furan structure, which is then elaborated through various chemical reactions. A common approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), to link the furoic acid moiety with amino acids or peptides, creating new amide derivatives. researchgate.net Another established method involves refluxing a starting furan-based oxazolone with primary aromatic amines in glacial acetic acid to produce imidazolone derivatives. nih.gov

Future synthetic campaigns could focus on several key modifications to the this compound scaffold:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, nitro groups, methoxy groups) on the phenyl ring of the 4-methylbenzyl moiety could modulate electronic properties and influence binding affinity with biological targets.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or hydrazides can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds. For example, new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives have been synthesized and linked to amino acids and peptides. researchgate.net

Modification of the Furan Ring: While chemically challenging, alterations to the furan ring itself could be explored, although most research focuses on modifying the substituents at the 2- and 5-positions.

These synthetic efforts enable the exploration of structure-activity relationships (SAR), guiding the design of next-generation compounds with improved therapeutic potential.

Exploration of Novel Therapeutic Avenues and Disease Targets

Research into structurally related furan-based compounds has revealed their potential across several therapeutic areas, suggesting promising avenues for the investigation of this compound and its derivatives.

Anticancer Activity: A significant body of research points to the potential of furan derivatives as anticancer agents. Many of these compounds function as microtubule-inhibiting agents by targeting the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov For example, certain novel 5-(4-chlorophenyl)furan derivatives have demonstrated potent cytotoxicity against leukemia cell lines, with activity comparable to or exceeding that of colchicine. nih.gov Other furan-based derivatives have been shown to induce apoptosis in breast cancer (MCF-7) cells by disrupting the cell cycle at the G2/M phase. nih.govsemanticscholar.org The investigation of this compound for similar cytotoxic and tubulin polymerization inhibitory activities is a logical next step.

Inhibitory Activity of Selected Furan-Based Compounds
CompoundTarget Cell LineActivity (IC50)Tubulin Polymerization Inhibition (%)
7cLeukemia SR0.09 µM95.2%
7eLeukemia SR0.05 µM96.0%
11aLeukemia SR0.06 µM96.3%
Colchicine (Reference)Leukemia SR0.07 µM94.6%

Data sourced from studies on 5-(4-chlorophenyl)furan derivatives, which are structurally related to the subject compound. nih.gov

Antimicrobial Activity: Furan-based scaffolds have also been explored for their antimicrobial properties. A study on derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid revealed potent activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa), and pathogenic fungi (Candida albicans). researchgate.net This suggests that this compound could serve as a valuable starting point for the development of new antimicrobial agents.

Other Potential Targets: The versatility of the furan scaffold is further highlighted by research into its utility as an antitubercular agent, targeting iron acquisition in mycobacteria. mdpi.com Additionally, furan derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in antiangiogenic cancer therapy. researchgate.net These findings broaden the scope of potential applications for this compound and its future analogues.

Multidisciplinary Approaches Integrating Synthetic Chemistry, Computational Biology, and Preclinical Pharmacology

A holistic and multidisciplinary approach is essential to efficiently advance the study of this compound. The integration of synthetic chemistry, computational biology, and preclinical pharmacology creates a synergistic cycle of design, synthesis, and testing.

Synthetic Chemistry: As outlined previously, synthetic chemists are tasked with creating novel analogues of the lead compound. This involves developing efficient and scalable reaction schemes to produce a library of compounds for biological evaluation. nih.gov

Computational Biology: Molecular docking studies are a powerful tool in this process. They allow researchers to predict how different derivatives might bind to specific biological targets, such as the colchicine-binding site of tubulin or the active site of VEGFR-2. nih.govresearchgate.net By simulating these interactions, computational models can help prioritize which compounds to synthesize, saving time and resources. This structure-based design approach can provide insights into the potential binding modes and guide the rational design of more potent inhibitors.

Preclinical Pharmacology: This involves the in vitro and in vivo evaluation of the synthesized compounds. Initial screening typically involves in vitro assays, such as cytotoxicity testing against various cancer cell lines (e.g., MCF-7, HepG2), antimicrobial susceptibility tests, or enzyme inhibition assays (e.g., VEGFR-2 kinase assay). researchgate.netsemanticscholar.orgresearchgate.net Further mechanistic studies, like cell cycle analysis by flow cytometry and apoptosis assays, can elucidate the compound's mode of action. nih.govsemanticscholar.org For instance, furan derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase and significantly inhibit the invasion and migration of endothelial cells, key processes in angiogenesis. researchgate.net

By combining these disciplines, researchers can accelerate the drug discovery process, moving from initial hit identification to lead optimization in a more rational and efficient manner. The future development of this compound will likely depend on such an integrated, multidisciplinary research program.

Q & A

Basic: What are the established synthetic routes for 5-(4-Methylbenzyl)-2-furoic acid?

Methodological Answer:
The synthesis of this compound typically involves a multi-step approach. A common strategy is the condensation of a substituted benzyl halide with a furan precursor. For example:

  • Step 1: Preparation of the furan core via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the benzyl group at the 5-position of the furan ring.
  • Step 2: Carboxylic acid functionalization at the 2-position of the furan ring using oxidation reactions (e.g., KMnO₄ or RuO₄-mediated oxidation of a methyl or hydroxymethyl group).
  • Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include furyl protons (δ 6.3–7.2 ppm, J = 3.6 Hz) and aromatic protons from the 4-methylbenzyl group (δ 7.2–7.4 ppm). The carboxylic acid proton is typically absent in DMSO-d₆ due to exchange broadening .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (C₁₃H₁₂O₃, [M+H]+ = 216.18) and fragmentation patterns (e.g., loss of COOH group).
  • Melting Point: Literature reports a melting point range of 212–213°C, though discrepancies may arise due to polymorphic forms or impurities .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Hypothesis-Driven Assays: Test anti-inflammatory or hypolipidemic activity (analogous to 2-furoic acid derivatives ). Use in vitro models like RAW 264.7 macrophages for cytokine inhibition or HepG2 cells for lipid metabolism.
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the benzyl group) and compare IC₅₀ values. For example, replace the methyl group with halogens or electron-withdrawing groups .
  • Mechanistic Studies: Employ molecular docking to predict binding affinity with targets like PPAR-α or COX-2, followed by validation via Western blotting .

Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis and purification under controlled conditions (e.g., solvent system, cooling rate).
  • Polymorphism Analysis: Use differential scanning calorimetry (DSC) or X-ray crystallography to identify crystalline forms.
  • Impurity Profiling: Conduct HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation side products) .

Advanced: What strategies can elucidate the metabolic stability of this compound in environmental or biological systems?

Methodological Answer:

  • Microbial Degradation Assays: Incubate with Pseudomonas or Cupriavidus strains (known to metabolize furoic acids ). Monitor degradation via LC-MS for intermediates like 5-hydroxymethyl derivatives.
  • In Vitro Hepatic Metabolism: Use liver microsomes to identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group).
  • Computational Prediction: Apply tools like ADMET Predictor™ to estimate metabolic pathways and half-life .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1) to remove polar impurities.
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for challenging separations.
  • Acid-Base Extraction: Partition between aqueous NaOH (pH >10) and dichloromethane to isolate the carboxylic acid .

Advanced: How can researchers investigate the role of the 4-methylbenzyl substituent in modulating reactivity?

Methodological Answer:

  • Comparative Kinetic Studies: Compare reaction rates of this compound with analogs (e.g., 5-phenyl or 5-chlorobenzyl derivatives) in esterification or decarboxylation reactions.
  • Electron Density Analysis: Use DFT calculations to map charge distribution on the furan ring and predict sites for electrophilic attack .
  • Steric Effects: Conduct X-ray crystallography to measure bond angles and steric hindrance from the methyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.